![molecular formula C17H27N3O B14786667 2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14786667.png)
2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amino alcohol with a suitable reagent to form the pyrrolidine ring . The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides . The final step involves the formation of the amide bond through a coupling reaction between the amine and a carboxylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring or the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It can serve as a model compound for investigating the interactions between small molecules and biological targets .
Medicine
In medicinal chemistry, (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide is explored for its potential therapeutic properties. Its structure suggests that it may interact with specific receptors or enzymes, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its synthesis and functionalization can lead to the development of new materials with desirable properties .
Wirkmechanismus
The mechanism of action of (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzyl group may facilitate binding to receptors or enzymes, leading to a biological response. The amide linkage can also play a role in stabilizing the compound’s interaction with its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nornicotine: A pyrrolidine derivative with similar structural features.
(2-Pyrrolidin-1-ylphenyl)methylamine: Another pyrrolidine-based compound with different substituents.
(3-Pyrrolidin-1-ylphenyl)methylamine: Similar in structure but with variations in the substituents.
Uniqueness
What sets (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide apart is its specific combination of the pyrrolidine ring, benzyl group, and amide linkage. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C17H27N3O |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-10-15-8-9-20(12-15)11-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,18H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
POTNTNYJJFONTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NCC1CCN(C1)CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


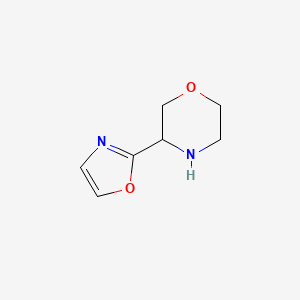
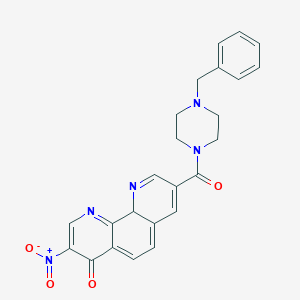
phosphanyl}phenoxy)aniline](/img/structure/B14786610.png)
![1-Methyl-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B14786617.png)
![[rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B14786635.png)
![(7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14786638.png)

![N-[4-(morpholin-4-ylsulfonyl)-2-nitrophenyl]leucine](/img/structure/B14786658.png)
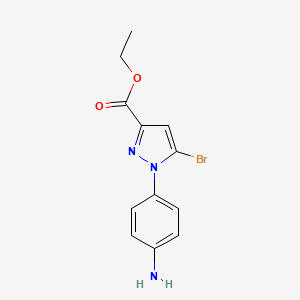
![N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14786672.png)
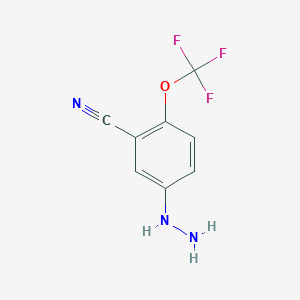
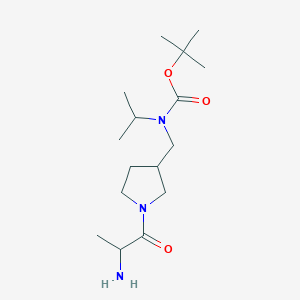
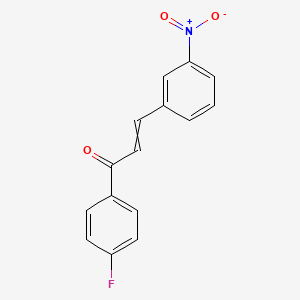
![tert-butyl (S)-3-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B14786680.png)
